3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-12-16(2)14-18(13-15)21(26)22-10-11-24-20(25)9-8-19(23-24)17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWVBINZGAFCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,5-Dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, a compound with the CAS number 921872-94-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 347.4 g/mol. The compound features a pyridazine ring, which is known for its biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzamide derivatives with pyridazine precursors. The process often includes the use of various reagents and solvents to achieve optimal yields and purity. For instance, methods may include the use of acetic anhydride or other acetylating agents to form the final product.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, in studies involving related pyridazinone hybrids, compounds demonstrated IC50 values ranging from 1.2 µM to 5.3 µM against MCF-7 breast cancer cells . This suggests a promising profile for further investigation into its anticancer properties.
Analgesic and Anti-inflammatory Effects
In vivo studies have shown that certain antipyrine/pyridazinone hybrids possess notable analgesic and anti-inflammatory activities. The evaluation of these compounds revealed their potential as effective analgesics in animal models . The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling.
Antioxidative Activity
The antioxidative properties of this compound have also been explored. Compounds with similar structures have shown enhanced antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This activity is essential for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the pyridazine moiety may interact with specific enzyme targets or cellular pathways involved in proliferation and inflammation.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Antiproliferative Effects : A study evaluating a series of pyridazinone derivatives found that modifications to the phenyl ring significantly influenced their antiproliferative activity against MCF-7 cells .
- Analgesic Activity Assessment : In vivo assessments indicated that certain derivatives exhibited significant analgesic effects comparable to established analgesics, suggesting potential therapeutic applications in pain management .
Q & A
Basic Question: What are the recommended synthetic strategies for 3,5-dimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
- Step 2: Alkylation or amidation to introduce the ethyl linker and benzamide moiety.
- Step 3: Final coupling reactions (e.g., nucleophilic substitution or amide bond formation) .
Optimization strategies:
- Temperature control: Maintain reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates and yields.
- Catalysts: Use coupling agents like EDC/HOBt for amide bond formation to minimize side products.
- Purification: Employ column chromatography (silica gel) or preparative HPLC for high-purity isolation .
Basic Question: What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks to confirm substituents (e.g., 3,5-dimethylbenzamide protons at δ 2.3–2.5 ppm; pyridazinone protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS):
- High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected at m/z 388.18) .
- HPLC:
- Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Basic Question: How can researchers conduct initial bioactivity screening for this compound?
Answer:
- In vitro kinase assays: Test inhibition of kinases (e.g., MKK4) using fluorescence-based ADP-Glo™ assays. Compare results to controls (e.g., ZM 336372, a known MKK4 inhibitor with 54.2% activity) .
- Anticancer assays:
Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?
Answer:
- Crystallization: Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures).
- Data collection: Use a synchrotron source for high-resolution (<1.0 Å) data.
- Refinement: Apply SHELXL for small-molecule refinement, focusing on torsional angles of the pyridazinone-ethyl linker and benzamide plane. Validate with R-factor convergence (<5%) .
- Visualization: Generate ORTEP-3 diagrams to highlight bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
Advanced Question: How should researchers address contradictions in bioactivity data across different studies?
Answer:
Example contradiction: Discrepancies in kinase inhibition percentages (e.g., 47.8% vs. 79.0% for similar scaffolds in MKK4 assays ).
Resolution strategies:
- Assay standardization: Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and incubation time.
- Structural validation: Confirm compound integrity under assay conditions via LC-MS.
- Statistical analysis: Apply ANOVA to compare replicates and identify outliers .
Advanced Question: What computational methods support structure-activity relationship (SAR) studies for this compound?
Answer:
- Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., MKK4’s ATP-binding pocket). Prioritize residues with hydrogen bonds (e.g., Lys93, Glu127) .
- QSAR modeling: Train models on analogs’ IC50 data (e.g., pyridazinone derivatives) to predict bioactivity. Include descriptors like logP, polar surface area, and H-bond acceptors .
- MD simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the ethyl linker in aqueous vs. lipid environments .
Advanced Question: What methodologies are recommended for evaluating pharmacokinetic properties?
Answer:
- Absorption: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Aim for Papp > 1 × 10⁻⁶ cm/s .
- Metabolic stability: Incubate with human liver microsomes (HLM). Calculate half-life (t1/2) and intrinsic clearance (Clint) .
- Plasma protein binding: Employ equilibrium dialysis. Compare free fraction (%fu) to analogs (e.g., %fu < 5% indicates high binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
